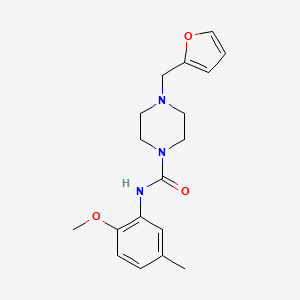
N-(4-chlorophenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide, commonly known as FCPR, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of FCPR is not fully understood, but it is believed to act by inhibiting the proliferation of cancer cells and inducing apoptosis. FCPR has also been found to modulate the levels of neurotransmitters in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
FCPR has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase. FCPR has also been found to modulate the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FCPR has several advantages for lab experiments, including its potent antitumor activity and anxiolytic and antidepressant effects. However, its limitations include its low solubility and stability, which can make it difficult to work with in experiments.
Direcciones Futuras
The potential therapeutic applications of FCPR are vast, and several future directions can be explored. One potential direction is the development of FCPR analogs with improved solubility and stability. Another direction is the investigation of the mechanism of action of FCPR to further understand its pharmacological properties. Additionally, FCPR can be studied for its potential use in combination with other chemotherapeutic agents to improve cancer treatment outcomes.
Conclusion:
In conclusion, FCPR is a promising chemical compound that has shown potential therapeutic applications in various scientific research areas. The synthesis method of FCPR has been optimized to improve the yield and purity of the compound. FCPR has been found to exhibit potent antitumor activity and anxiolytic and antidepressant effects. However, its limitations include its low solubility and stability, which can make it difficult to work with in experiments. Several future directions can be explored to further understand the pharmacological properties of FCPR and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of FCPR involves the reaction of 4-chloroaniline with 2-furfurylamine in the presence of acetic acid. The resulting product is then reacted with piperazine and carboxylic acid to yield FCPR. The synthesis method of FCPR has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
FCPR has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FCPR has also been studied for its potential use in the treatment of anxiety and depression, as it has been found to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-3-5-14(6-4-13)18-16(21)20-9-7-19(8-10-20)12-15-2-1-11-22-15/h1-6,11H,7-10,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBYZAZTZKITKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5460077.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5460085.png)


![3-methyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5460107.png)
![2-[2-(2-methylphenyl)vinyl]-4-quinolinol](/img/structure/B5460118.png)
![2-{2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B5460126.png)
![3-methyl-7-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5460132.png)



![N-(4-ethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5460163.png)
![1-(5-chloro-2-methylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5460176.png)
![2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5460180.png)